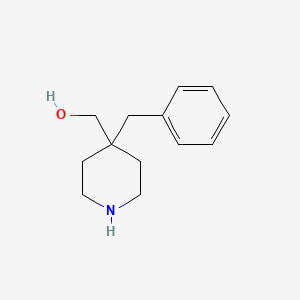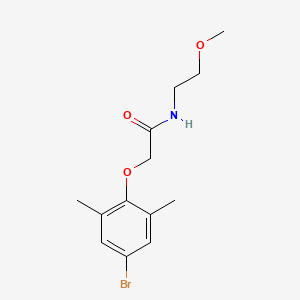![molecular formula C17H17ClO5 B4740599 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B4740599.png)
4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde
Descripción general
Descripción
4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde, also known as CDEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDEB is a benzaldehyde derivative that is synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes and receptors in the body. For example, 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus type 1 (HSV-1).
Biochemical and Physiological Effects:
4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions. In addition, 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic, making it a safe compound to work with in the lab. However, there are also some limitations to its use. 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde is a highly reactive compound that can be difficult to handle without proper precautions. It is also relatively expensive compared to other compounds used in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a building block for the synthesis of novel materials with unique properties. In addition, further studies are needed to fully understand the mechanism of action of 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde and its potential applications in various fields.
Conclusion:
In conclusion, 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized through a complex multi-step process and has been studied extensively for its potential use in medicinal chemistry, materials science, and environmental science. 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde, including its potential use in the treatment of neurodegenerative diseases and as a building block for the synthesis of novel materials.
Aplicaciones Científicas De Investigación
4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In materials science, 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde has been studied for its potential use as a pesticide and herbicide.
Propiedades
IUPAC Name |
4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO5/c1-20-15-9-12(11-19)10-16(21-2)17(15)23-8-7-22-14-6-4-3-5-13(14)18/h3-6,9-11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQZWHOIINYBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCCOC2=CC=CC=C2Cl)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-2-{4-[2-methyl-4-(4-morpholinyl)benzylidene]-2,5-dioxo-1-imidazolidinyl}acetamide](/img/structure/B4740517.png)
![3-benzyl-6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4740523.png)
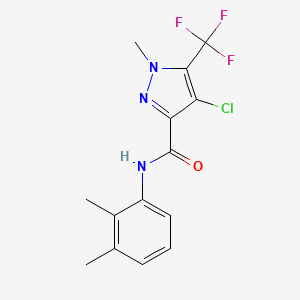
![8-allyl-2-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B4740550.png)
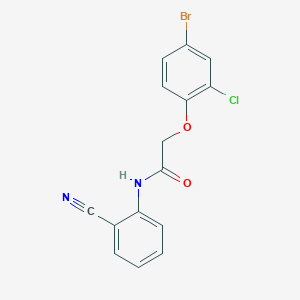
![tert-butyl[(2Z)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B4740576.png)
![N-benzyl-2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4740577.png)
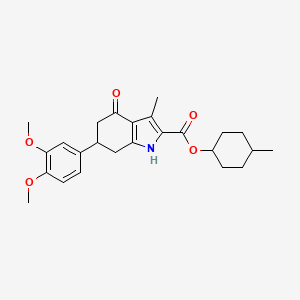
![4-{[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]methyl}-N-phenylbenzamide](/img/structure/B4740591.png)
![4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4740597.png)
![5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4740602.png)
![methyl 9-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4740612.png)
